molecular formula C8H12N2O4S B12728006 (Z)-Pralidoxime methylsulfonate CAS No. 29603-50-7

(Z)-Pralidoxime methylsulfonate

Cat. No.: B12728006
CAS No.: 29603-50-7
M. Wt: 232.26 g/mol
InChI Key: WWZYJJGFUIAWNW-UHFFFAOYSA-N
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Description

Pralidoxime mesylate, (Z)- is a chemical compound primarily known for its role as an antidote to organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. Pralidoxime mesylate, (Z)- works by reactivating the enzyme acetylcholinesterase, which is inhibited by organophosphates, thereby reversing the toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.

Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:

    Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.

    Alkylation with methyl iodide: in the presence of a suitable solvent.

    Conversion to the mesylate salt: by reacting with methanesulfonic acid.

Chemical Reactions Analysis

Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of various substituted pyridinium compounds.

    Oxidation and Reduction: Formation of corresponding oximes and reduced amines.

Scientific Research Applications

Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on enzyme activity and interactions with biological molecules.

    Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.

    Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.

Comparison with Similar Compounds

  • Obidoxime
  • HI-6
  • Trimedoxime
  • Methoxime

Comparison: Pralidoxime mesylate, (Z)- is unique in its high efficacy in reactivating acetylcholinesterase inhibited by organophosphates. Compared to other oximes, it has a broader spectrum of activity and is the only FDA-approved antidote for organophosphate poisoning . Other oximes like obidoxime and HI-6 are also effective but may have different pharmacokinetic profiles and specificities for various organophosphates.

Properties

CAS No.

29603-50-7

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)

InChI Key

WWZYJJGFUIAWNW-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-]

Origin of Product

United States

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